Superior Apoptotic Potency in MCL and CLL Cells Compared to Perifosine, Miltefosine, and Erucylphosphocholine
In a direct comparative study, edelfosine demonstrated the highest potency among four ALP analogs in inducing apoptosis in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells. The established rank order of efficacy was edelfosine > perifosine >> erucylphosphocholine ≥ miltefosine [1]. This superior potency is linked to edelfosine's efficient induction of Fas/CD95 death receptor and lipid raft co-clustering, a process less effectively triggered by the other analogs [1].
| Evidence Dimension | Rank order of apoptotic potency |
|---|---|
| Target Compound Data | Ranked 1st (most potent) |
| Comparator Or Baseline | Perifosine (Ranked 2nd), Erucylphosphocholine (Ranked 3rd), Miltefosine (Ranked 4th) |
| Quantified Difference | Edelfosine > Perifosine >> Erucylphosphocholine ≥ Miltefosine |
| Conditions | In vitro assay using MCL (e.g., Z138, JVM2) and CLL patient-derived primary cells, assessed by annexin V flow cytometry. |
Why This Matters
For researchers studying ALP-induced apoptosis in B-cell malignancies, edelfosine offers a quantifiable advantage in potency, ensuring a more robust experimental signal and potentially reducing the required compound concentration.
- [1] Mollinedo, F., de la Iglesia-Vicente, J., Gajate, C., Estella-Hermoso de Mendoza, A., Villa-Pulgarin, J. A., de Frias, M., ... & Blanco-Prieto, M. J. (2010). In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts. Clinical Cancer Research, 16(7), 2046-2054. View Source
